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Part 1: Executive Technical Overview

3-Bromo-L-tyrosine (3-BT) is a specific stable biomarker for protein modification by eosinophil
peroxidase (EPO), an enzyme implicated in the pathophysiology of asthma, eosinophilic
esophagitis, and other inflammatory conditions. Unlike 3-nitrotyrosine (a marker of reactive
nitrogen species) or 3-chlorotyrosine (myeloperoxidase activity), 3-BT is uniquely generated by
the EPO-catalyzed oxidation of bromide (Br~) to hypobromous acid (HOBr), which
subsequently brominates tyrosine residues.

This guide provides a rigorous spectroscopic framework for the identification and quantification
of 3-BT.[1] The protocols prioritize Mass Spectrometry (LC-MS/MS) for sensitivity and
specificity, supported by NMR for structural validation of standards.

Key Physicochemical Properties
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Property Value | Characteristic Technical Note
C
Monoisotopic Mass: 258.98
Molecular Formula H (for
BrNO Br)
CAS Number 38739-13-8
_ _ Photosensitive; store in amber
Appearance White to pale brown solid )
vials at -20°C.
o Poor solubility in neutral H
DMSO (soluble), Acidic H
Solubility

O (soluble)

O; acidify to pH < 2 for

extraction.[1]

pKa (Phenolic)

~ 8.5 - 9.0 (Estimated)

Lower than L-Tyr (~10.[1]1)
due to electron-withdrawing Br.

[1]

Part 2: Mass Spectrometry (LC-MS/MS)

Role: Primary method for quantification in biological matrices (plasma, BAL fluid).[1] Critical

Mechanism: The bromine atom introduces a distinct isotopic signature and fragmentation

pattern that differentiates 3-BT from tyrosine and other interferences.[1]

Isotopic Signature

Bromine exists as two stable isotopes,

Br (50.7%) and

Br (49.3%).[1]

e MS1 Spectrum: 3-BT appears as a 1:1 doublet at m/z 260.0 and m/z 262.0 in positive ion

mode (

).[1]
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» Validation Check: Any putative 3-BT peak must exhibit this 1:1 intensity ratio. A singlet at m/z
260 indicates an interference, not a brominated compound.[1]

Fragmentation & MRM Transitions

For quantitative analysis using Triple Quadrupole (QgQ) systems, use the following Multiple
Reaction Monitoring (MRM) transitions.

Precursor lon (  Product lon (

. Collision
Analyte Loss Identity
) ) Energy (eV)
3-BT(
260.0 213.9 HCOOH (46 Da) ~11-15V
Br)
3-BT (
262.0 215.9 HCOOH (46 Da) ~11-15V
Br)
IS (
NH
C 266.0 248.9 ~11V
(17 Da)
-3-BT)
L-Tyrosine 182.0 136.0 HCOOH (46 Da) ~7-10V

e Quantifier: The 260.0

213.9 transition is preferred for sensitivity.[1]

e Qualifier: The 262.0

215.9 transition confirms the presence of bromine.

Fragmentation Pathway Diagram

The following diagram illustrates the logic of the fragmentation used for MRM selection.
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Amine Loss
[M+H - NH3]+
m/z 243.0

Carboxylic Acid Loss Further Fragmentation Immonium lon
[M+H - HCOOH]+ [R-CH=NH2]+
m/z 214.0 (Quantifier)

Figure 1: ESI(+) Fragmentation Pathway of 3-Bromo-L-tyrosine

- NH3 (17 Da)

Precursor lon [M+H]+
m/z 260.0 (79-Br)

- HCOOH (46 Da)
Primary Transition

Click to download full resolution via product page

Caption: The primary MRM transition involves the loss of the carboxylic acid group (46 Da), a
standard pathway for amino acids, preserving the brominated aromatic ring.

Part 3: Nuclear Magnetic Resonance (NMR)

Role: Structural confirmation of synthetic standards or isolated high-purity samples.[1] Solvent:
CD

OD (Methanol-d4) or D

O are recommended.[1]

H NMR Characterization (500 MHz, CD OD)

The substitution of bromine at the ortho position (C3) breaks the symmetry of the tyrosine ring,
altering the splitting pattern from an AA'BB' system (L-Tyr) to an ABC system.
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Shift (
Proton
ppm)

Multiplicity

Coupling (

Hz)

Assignment
Logic

H-2 7.46

Singlet (s)

Isolated between
Br and alkyl
chain.[1]
Significant
downfield shift
due to Br
deshielding.[1]

H-6 7.13

Doublet (d)

8.2

Ortho to alkyl,
meta to Br.[1]
Couples with H-
5.

H-5 6.91

Doublet (d)

8.2

Ortho to OH.[1]
Upfield due to
electron-donating
OH group.[1]

H-alpha 3.97

Multiplet (m)

Chiral center

proton.[1]

H-beta 3.22,3.03

14.6, 4.6

Diastereotopic
methylene

protons.[1]

C NMR Profile (Predicted/Characteristic)

Based on substituent effects and derivative data (3-bromo-4-O-methyl-L-tyrosine in D

0), the following shifts are diagnostic:

e C-OH (C4): ~154-158 ppm (Deshielded by Oxygen).[1]

e C-2 (Ortho to Br): ~136.6 ppm.[1]

e C-6:~132.8 ppm.[1]
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e C-Br (C3): ~110-114 ppm (Distinctive upfield shift due to "Heavy Atom Effect" of Bromine).
[1]

Part 4: UV-Vis & Vibrational Spectroscopy

Role: Secondary characterization; less specific than MS but useful for purity checks.[1]

UV-Vis Absorption[1][2][3][4]

e : ~280-285 nm.[1]

» Shift: Bromination causes a slight bathochromic (red) shift relative to L-Tyrosine (
275 nm).[1]

e pH Dependence: Unlike 3-Nitrotyrosine (which turns yellow at alkaline pH,

430 nm), 3-BT remains colorless.[1] However, the phenolic pKa is lowered (~8.5-9.0),
meaning the phenolate anion forms at a lower pH than in L-Tyrosine.

Infrared (IR) Spectroscopy[5]

e C-Br Stretch: Look for a strong band in the 500-700 cm
region (fingerprint), which is absent in native L-Tyrosine.[1]
e O-H/N-H Stretch: Broad band at 3000-3400 cm

1]

Part 5: Integrated Analytical Workflow

The following workflow ensures robust detection of 3-BT in complex biological matrices (e.g.,
plasma, sputum).
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Biological Sample
(Plasma/Sputum)

l
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(13C6-3-BT)

cidify (pH < 3)
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'

Centrifugation
(Remove Protein Pellet)

LC Separation
(C18 Column, Water/MeOH Gradient)

Rt ~2.5-4 min
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(MRM Mode)
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Ratio: Analyte(260)/1S(266)

Figure 2: Integrated Workflow for 3-Bromo-L-tyrosine Quantification

Click to download full resolution via product page

Caption: Acidification during extraction is critical to stabilize the phenol and ensure consistent
retention times on C18 columns.
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* RSC Analytical Methods (2024).An LC-MS/MS method for the quantification of 3-
bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. [Link][1]

» Journal of Clinical Investigation.Eosinophils generate brominating oxidants in allergen-
induced asthma. [Link]

e PubChem Database.3-Bromo-L-tyrosine Compound Summary. [Link]

e UCLA Chemistry.Synthesis and NMR Characterization of Tyrosine Derivatives. [Link]
(Referencing general tyrosine derivative data).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-Bromotyrosine | C9H10BrNO3 | CID 148708 - PubChem [pubchem.ncbi.nim.nih.gov]

e To cite this document: BenchChem. [Spectroscopic Characterization of 3-Bromo-L-tyrosine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1579303/docs#spectroscopic-characterization-of-3-
bromo-I-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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